molecular formula C22H23N3O3 B6937529 N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide

N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide

Cat. No.: B6937529
M. Wt: 377.4 g/mol
InChI Key: DRLGOGYHWVVMKL-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-20-18(14-23-25(20)15-8-10-16(27-2)11-9-15)22(26)24-19-12-13-28-21-7-5-4-6-17(19)21/h4-11,14,19H,3,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLGOGYHWVVMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)NC3CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. The chromenyl and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide
  • N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-hydroxyphenyl)pyrazole-4-carboxamide
  • N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-chlorophenyl)pyrazole-4-carboxamide

Uniqueness

N-(3,4-dihydro-2H-chromen-4-yl)-5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group on the phenyl ring, along with the chromenyl and pyrazole moieties, may enhance its bioactivity and specificity compared to similar compounds.

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